REACTION_CXSMILES
|
[N+:1]([CH:4]([CH2:13]C)[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[OH:6])([O-])=O>C(O)C.[Ni]>[NH2:1][CH:4]([CH3:13])[CH:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)[OH:6]
|
Name
|
2-nitro-1-pyridin-3-yl-butan-1-ol
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Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(O)C=1C=NC=CC1)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 hours under H2 at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
ADDITION
|
Details
|
refilled with hydrogen
|
Type
|
FILTRATION
|
Details
|
Raney-Nickel was then filtered over Hyflo
|
Type
|
WASH
|
Details
|
the Hyflo washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in order
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(O)C=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |